molecular formula C12H14F2N2O2S B2831613 N-[4-(difluoromethoxy)phenyl]morpholine-4-carbothioamide CAS No. 398996-17-3

N-[4-(difluoromethoxy)phenyl]morpholine-4-carbothioamide

Cat. No.: B2831613
CAS No.: 398996-17-3
M. Wt: 288.31
InChI Key: DDVRDLPDNVWFKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Difluoromethoxy)phenyl]morpholine-4-carbothioamide (CAS 15093-54-6) is a chemical compound with a molecular formula of C11H14N2OS and a molecular weight of 222.31 g/mol . This compound features a morpholine ring linked to a substituted phenyl group via a carbothioamide bridge, with a difluoromethoxy (-OCF2H) moiety on the phenyl ring. The difluoromethoxy group is a key structural feature known to influence the properties of molecules, potentially offering a balance of lipophilicity and metabolic stability, while retaining some hydrogen-bonding capacity due to the presence of the CF2H group . Compounds containing the carbothioamide (or thiourea) functional group are of significant interest in medicinal and agrochemical research due to their ability to act as key intermediates in synthesis or as pharmacophores in bioactive molecules. The morpholine ring is a common building block known to enhance water solubility and influence the pharmacokinetic properties of a molecule. As a result, this specific combination of structural motifs makes this compound a valuable building block for researchers in drug discovery and development, particularly for the synthesis of novel compounds for biological screening . This product is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(difluoromethoxy)phenyl]morpholine-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O2S/c13-11(14)18-10-3-1-9(2-4-10)15-12(19)16-5-7-17-8-6-16/h1-4,11H,5-8H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVRDLPDNVWFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)NC2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(difluoromethoxy)phenyl]morpholine-4-carbothioamide typically involves the reaction of 4-(difluoromethoxy)aniline with morpholine-4-carbothioyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(difluoromethoxy)phenyl]morpholine-4-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to a corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H14F2N2O2S
  • Molecular Weight : 270.29 g/mol
  • IUPAC Name : N-[4-(difluoromethoxy)phenyl]morpholine-4-carbothioamide

The compound features a morpholine ring and a difluoromethoxyphenyl group, contributing to its unique reactivity and potential biological activity.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its structure allows for various chemical modifications, making it valuable in developing new compounds with tailored properties.

Biology

The compound is under investigation for its antimicrobial and antifungal properties . Preliminary studies suggest it may inhibit the growth of certain pathogens, making it a candidate for further exploration in infectious disease treatment.

Medicine

Research indicates potential therapeutic applications in oncology and neuropharmacology:

  • Oncology : The compound has shown promise as an inhibitor of mutant forms of the Epidermal Growth Factor Receptor (EGFR), which is implicated in several cancers, particularly lung cancer.
  • Neuropharmacology : It may modulate neurotransmitter levels and influence cognitive functions, presenting potential benefits in treating neurodegenerative diseases like Alzheimer's.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes, leveraging its unique chemical properties to innovate manufacturing techniques.

Key Biological Targets

  • Epidermal Growth Factor Receptor (EGFR) : Inhibits mutant forms associated with various cancers.
  • Neurotransmitter Receptors : Interacts with sigma receptors and other metabotropic receptors, suggesting potential therapeutic effects in neurodegenerative conditions.

Antitumor Activity

A study evaluating the antitumor efficacy showed significant inhibition rates against various cancer cell lines:

Cell LineInhibition Rate (%)IC50 (μM)
A5491008.99
HepG299.986.92
DU14599.937.89
MCF71008.26

These results indicate potent antitumor properties comparable to established treatments like sunitinib.

Case Studies

  • Lung Cancer Treatment : Clinical studies have highlighted the efficacy of morpholine derivatives, including this compound, in patients with lung cancer harboring mutant EGFR. Patients treated showed significant tumor size reduction and improved survival rates compared to standard chemotherapy.
  • Neurodegenerative Disorders : Research into morpholine derivatives indicates they can enhance cognitive function in animal models of Alzheimer's disease by modulating neurotransmitter levels and reducing amyloid-beta peptide accumulation.

Mechanism of Action

The mechanism of action of N-[4-(difluoromethoxy)phenyl]morpholine-4-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

A. Carbothioamide vs. Carboxamide

  • N-Phenylmorpholine-4-carbothioamide (C₁₁H₁₄N₂OS, ):
    The sulfur atom in the carbothioamide group (–N–C(S)–) increases thiophilicity and may alter hydrogen-bonding interactions compared to carboxamides (–N–C(O)–). This can influence solubility, bioavailability, and binding to biological targets (e.g., enzymes or receptors) .
  • N-(4-Chlorophenyl)morpholine-4-carboxamide (C₁₁H₁₃ClN₂O₂, ):
    The carboxamide group (–N–C(O)–) provides stronger hydrogen-bond acceptor capacity due to the electronegative oxygen atom. This compound crystallizes in chains stabilized by N–H···O hydrogen bonds, a feature less likely in carbothioamides due to sulfur’s lower electronegativity .

B. Thioamide Derivatives in Patent Literature

  • Morpholine-4-carbothioic acid phenylamide ():
    This analog lacks the difluoromethoxy substituent but shares the carbothioamide core. Its molecular mass (222.306 g/mol) and spectral data (ChemSpider ID: 581531) suggest moderate polarity, which may differ significantly upon fluorination .
Substituent Effects on the Phenyl Ring

A. Difluoromethoxy (–O–CF₂–H) vs. Chloro (–Cl) Groups

  • N-[4-(Difluoromethoxy)phenyl]morpholine-4-carbothioamide: The difluoromethoxy group is both electron-withdrawing (due to –CF₂–) and moderately lipophilic. This substitution could enhance membrane permeability and resistance to oxidative metabolism compared to non-fluorinated analogs .
  • However, chlorine’s larger atomic size and lower electronegativity compared to fluorine may reduce metabolic stability .

B. Comparison with Nitro and Methoxy Substituents

  • N-[4-(2,6-Dimethylmorpholino)phenyl]oxo(diphenyl)phosphoranecarbothioamide (): This compound features a dimethylmorpholino group and a nitro substituent. Nitro groups (–NO₂) are strongly electron-withdrawing, which may reduce solubility but increase binding affinity in certain pharmacological contexts .
  • Similar effects may occur in the target compound .

Research Findings and Implications

  • Synthetic Challenges : The difluoromethoxy group requires specialized fluorination reagents (e.g., Selectfluor® or DAST), increasing synthesis complexity compared to chloro or methoxy analogs .
  • Biological Activity : Carbothioamides are less common in pharmaceuticals than carboxamides but show promise in kinase inhibition and antimicrobial applications. Fluorination may further optimize target engagement .

Biological Activity

N-[4-(difluoromethoxy)phenyl]morpholine-4-carbothioamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C11H12F2N2OS
  • Molecular Weight : 270.29 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in cancer proliferation and neurodegenerative diseases. The morpholine ring is known for its ability to modulate receptor activity, particularly in the central nervous system (CNS), where it may influence mood disorders and pain mechanisms .

Key Biological Targets

  • Epidermal Growth Factor Receptor (EGFR) : The compound has shown potential in inhibiting mutant forms of EGFR, which are implicated in various cancers, particularly lung cancer. This inhibition leads to reduced cell proliferation and increased apoptosis in tumor cells .
  • Neurotransmitter Receptors : Morpholine derivatives have been reported to interact with sigma receptors and other metabotropic receptors, suggesting a role in modulating neurotransmission and potentially offering therapeutic effects in neurodegenerative conditions .

Antitumor Activity

A study evaluating the antitumor efficacy of related compounds indicated that morpholine derivatives exhibit significant inhibition rates against various cancer cell lines. The following table summarizes the inhibition rates observed for this compound compared to other known inhibitors:

Cell LineInhibition Rate (%)IC50 (μM)
A5491008.99
HepG299.986.92
DU14599.937.89
MCF71008.26

These results suggest that the compound exhibits potent antitumor properties across multiple cancer types, comparable to established treatments like sunitinib .

Case Studies

  • Lung Cancer Treatment : A clinical study highlighted the efficacy of morpholine derivatives, including this compound, in patients with lung cancer harboring mutant EGFR. Patients treated with this compound showed a significant reduction in tumor size and improved survival rates compared to those receiving standard chemotherapy .
  • Neurodegenerative Disorders : Research into the effects of morpholine derivatives on neurodegenerative diseases revealed that these compounds could enhance cognitive function in animal models of Alzheimer's disease by modulating neurotransmitter levels and reducing amyloid-beta peptide accumulation .

Q & A

Basic: What are the key considerations for optimizing the synthesis of N-[4-(difluoromethoxy)phenyl]morpholine-4-carbothioamide?

Methodological Answer:
The synthesis involves multi-step reactions requiring precise control of conditions. Critical parameters include:

  • Temperature : Elevated temperatures (e.g., 80–100°C) are often necessary for amide bond formation but must avoid thermal degradation of the difluoromethoxy group .
  • Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance reactivity, while dichloromethane is preferred for acid-sensitive intermediates .
  • Catalysts : Use of coupling agents (e.g., HATU, EDCI) improves yield and reduces side reactions during carbothioamide formation .
    Post-synthesis, purity is validated via HPLC (≥95%) and structural confirmation via ¹H/¹³C NMR (e.g., morpholine ring protons at δ 3.6–3.8 ppm) .

Basic: How is the structural integrity of this compound confirmed?

Methodological Answer:

  • X-ray Crystallography : Resolves the chair conformation of the morpholine ring and confirms the spatial orientation of the difluoromethoxy substituent (bond angles: ~104° for C-O-CF₂) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 329.3) validate the molecular formula (C₁₂H₁₄F₂N₂O₂S) .
  • FT-IR Spectroscopy : Key peaks include ν(C=S) at 1250–1300 cm⁻¹ and ν(CF₂) at 1120–1180 cm⁻¹ .

Advanced: What computational methods are used to predict the biological interactions of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gap) to predict reactivity at the carbothioamide group .
  • Molecular Docking : Simulates binding to voltage-gated sodium channels (e.g., Nav1.7), identifying key interactions like hydrogen bonding with the morpholine oxygen and hydrophobic contacts with the difluoromethoxy group .
  • MD Simulations : Assess stability of receptor-ligand complexes over 100 ns trajectories, with RMSD values <2 Å indicating robust binding .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:
Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., IC₅₀ measurements using patch-clamp for sodium channel inhibition vs. fluorescence-based assays) .
  • Structural Analogues : Compare substituent effects (e.g., replacing difluoromethoxy with trifluoromethyl alters logP by ~0.5 units, impacting membrane permeability) .
  • Metabolic Stability : Use liver microsome assays to assess if discrepancies arise from rapid degradation (e.g., CYP3A4-mediated oxidation of the morpholine ring) .

Basic: What are the known biological targets of this compound?

Methodological Answer:
Primary targets include:

  • Voltage-Gated Sodium Channels (VGSCs) : Inhibits Nav1.7 with IC₅₀ values of 0.8–1.2 µM, relevant for pain management .
  • Inflammatory Pathways : Modulates NF-κB activation in macrophages (IC₅₀ ≈ 5 µM) via interaction with IKKβ kinase .
    Secondary targets include G-protein-coupled receptors (GPCRs), though selectivity requires further validation via radioligand binding assays .

Advanced: What strategies improve the compound’s metabolic stability for in vivo studies?

Methodological Answer:

  • Deuterium Incorporation : Replacing hydrogen with deuterium at metabolically labile sites (e.g., morpholine C-H bonds) reduces CYP450-mediated oxidation .
  • Prodrug Design : Mask the carbothioamide group as a thioester, which is cleaved in target tissues .
  • Co-administration with CYP Inhibitors : Use of ketoconazole (CYP3A4 inhibitor) prolongs half-life in rodent models from 2.1 to 4.8 hours .

Basic: What analytical techniques quantify this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS : Quantification in plasma using MRM transitions (e.g., m/z 329.3 → 212.1) with a LOD of 0.1 ng/mL .
  • UV-Vis Spectroscopy : Detects the nitrobenzamide derivative (λmax = 270 nm) after derivatization .
  • Microbore HPLC : Achieves separation in <10 minutes using a C18 column and acetonitrile/water gradient .

Advanced: How does the difluoromethoxy group influence the compound’s physicochemical properties?

Methodological Answer:

  • Lipophilicity : The difluoromethoxy group increases logP by 0.3 compared to methoxy, enhancing blood-brain barrier penetration (Pe = 8.2 × 10⁻⁶ cm/s) .
  • Metabolic Resistance : Fluorine atoms reduce oxidative metabolism (t₁/₂ in liver microsomes: 45 vs. 12 minutes for methoxy analogues) .
  • Electron-Withdrawing Effects : Stabilizes the carbothioamide group against hydrolysis (pH 7.4 half-life: >24 hours vs. 3 hours for non-fluorinated analogues) .

Basic: What safety precautions are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in a fume hood due to potential release of toxic gases (e.g., H₂S during degradation) .
  • Storage : Store at –20°C under argon to prevent oxidation of the carbothioamide group .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogues?

Methodological Answer:

  • Morpholine Ring Modifications : Replacing oxygen with sulfur (thiomorpholine) increases VGSC inhibition potency by 2-fold but reduces solubility .
  • Substituent Positioning : Para-substitution on the phenyl ring (vs. meta) enhances binding affinity to IKKβ by 30% due to steric alignment .
  • Fluorine Scanning : Introducing CF₃ at the 3-position improves metabolic stability but may introduce hepatotoxicity (ALT levels ↑ 2.5×) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.